tert-Butyl 5-bromo-1H-indole-3-carboxylate
Description
BenchChem offers high-quality tert-Butyl 5-bromo-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-bromo-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCLXRQHVKTSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647745 | |
| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033265-51-8 | |
| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 5-bromo-1H-indole-3-carboxylate: A Keystone Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Indole Scaffold
In the landscape of contemporary medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of natural products and clinically successful pharmaceuticals.[1] Its unique electronic properties and conformational flexibility allow for intricate and high-affinity interactions with a diverse range of biological targets. Within this important class of heterocycles, tert-Butyl 5-bromo-1H-indole-3-carboxylate has emerged as a particularly valuable and versatile building block for researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of this key intermediate. We will move beyond a simple recitation of facts to explore the causality behind its synthesis and application. The strategic placement of the bromine atom at the 5-position serves as a reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, while the tert-butyl ester at the 3-position provides both steric influence and a readily cleavable protecting group. This combination of features allows for the controlled and systematic elaboration of the indole core, making it an ideal starting point for the construction of libraries of complex molecules aimed at challenging therapeutic targets, particularly protein kinases.[2][3] This document will serve as a practical and authoritative resource, detailing the synthesis, characterization, and strategic applications of tert-Butyl 5-bromo-1H-indole-3-carboxylate, grounded in established chemical principles and supported by peer-reviewed literature.
Core Physicochemical & Structural Data
A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis. The key data for tert-Butyl 5-bromo-1H-indole-3-carboxylate are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 296.16 g/mol | [N/A] |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [N/A] |
| CAS Number | 1033265-51-8 | [N/A] |
| Appearance | Solid | [4] |
| Melting Point | 148 °C | [4] |
| Boiling Point | 401.3 ± 25.0 °C at 760 mmHg | [4] |
| InChI Key | FXCLXRQHVKTSSR-UHFFFAOYSA-N | [4] |
Rational Synthesis and Mechanistic Considerations
While numerous suppliers offer this reagent, understanding its synthesis is crucial for troubleshooting and for potential in-house production. A plausible and efficient synthesis can be designed based on fundamental, well-documented organic transformations. The pathway typically involves two key stages: the bromination of an indole precursor and the subsequent esterification.
Proposed Synthetic Workflow
A logical synthetic approach commences with the bromination of indole-3-carboxylic acid. This strategy is often preferred as the carboxyl group at the C3 position is deactivating, which can help control the regioselectivity of the electrophilic aromatic substitution.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure synthesized from established methods for similar transformations.[5][6]
Materials:
-
5-bromo-1H-indole-3-carboxylic acid
-
N,N-dimethylformamide di-tert-butyl acetal
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-bromo-1H-indole-3-carboxylic acid (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a suspension. Subsequently, add N,N-dimethylformamide di-tert-butyl acetal (approx. 1.5-2.0 eq) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-Butyl 5-bromo-1H-indole-3-carboxylate.
Causality and Self-Validation:
-
Choice of Esterification Reagent: N,N-dimethylformamide di-tert-butyl acetal is an effective reagent for the direct conversion of carboxylic acids to their tert-butyl esters under neutral conditions, which is advantageous for substrates that might be sensitive to the acidic conditions required by other methods (e.g., using isobutylene and a strong acid catalyst).[5]
-
Inert Atmosphere: The use of a nitrogen atmosphere is a standard precaution in many organic syntheses to prevent potential side reactions with atmospheric oxygen or moisture, ensuring the integrity of the reagents and the final product.
-
Reaction Monitoring: TLC is a critical self-validating step. By comparing the reaction mixture to the starting material spot, the researcher can unequivocally determine the reaction's progression and endpoint, preventing premature work-up or unnecessary heating.
-
Purification: Column chromatography is essential for removing any unreacted starting material and byproducts, ensuring the high purity of the final compound, which is critical for its subsequent use in sensitive catalytic reactions.
Spectroscopic Characterization: Verifying the Molecular Identity
| Data Type | Predicted Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2 (br s, 1H, N-H), δ ~8.1 (s, 1H, Ar-H at C4), δ ~7.8 (s, 1H, Ar-H at C2), δ ~7.3 (d, 1H, Ar-H at C6), δ ~7.2 (d, 1H, Ar-H at C7), δ ~1.6 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~164 (C=O), δ ~135 (Ar-C), δ ~129 (Ar-C), δ ~125 (Ar-CH), δ ~124 (Ar-CH), δ ~115 (Ar-C-Br), δ ~112 (Ar-CH), δ ~108 (Ar-C), δ ~81 (O-C(CH₃)₃), δ ~28 (O-C(CH₃)₃). |
| IR (ATR) | ν ~3300 cm⁻¹ (N-H stretch), ν ~1700 cm⁻¹ (C=O stretch, ester), ν ~1600, 1450 cm⁻¹ (C=C aromatic stretch). |
| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺: 296.03, 298.03 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |
Rationale for Predictions:
-
¹H NMR: The broad singlet for the N-H is characteristic. The aromatic protons will be in the downfield region (7.0-8.2 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the bromine and carboxylate groups. The large singlet at ~1.6 ppm is the unmistakable signature of the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The ester carbonyl carbon is expected around 164 ppm. The quaternary carbon of the tert-butyl group appears around 81 ppm, and the methyl carbons around 28 ppm. The aromatic carbons will be spread across the 108-135 ppm range, with the carbon attached to bromine (C5) being shifted due to the halogen's electronic effect.
-
IR: The key functional groups will give strong, characteristic absorbances: the N-H stretch, the ester C=O stretch, and aromatic C=C stretches.
-
Mass Spectrometry: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and related fragments, with two peaks of nearly equal intensity separated by two mass units.
Strategic Applications in Drug Discovery and Development
The true value of tert-Butyl 5-bromo-1H-indole-3-carboxylate lies in its role as a versatile synthon for creating diverse molecular architectures. The bromine atom at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming reactions in modern organic synthesis.[1]
Caption: Key cross-coupling reactions for library synthesis.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the indole C5 position and various aryl or heteroaryl groups.[9][10] This is particularly relevant in the synthesis of protein kinase inhibitors, where an aryl or heteroaryl moiety at this position can form crucial interactions within the ATP-binding pocket of the target enzyme.[1]
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an inert atmosphere glovebox or a Schlenk line, combine tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0-3.0 eq) in a reaction vessel.[11][12]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dimethoxyethane (DME) or 1,4-dioxane and water.
-
Reaction: Heat the mixture (typically 80-120°C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.[13]
-
Work-up and Purification: After cooling, the reaction is typically diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the C5 position, introducing primary or secondary amines.[14][15] This is another critical transformation in drug discovery, as the introduced amino group can act as a hydrogen bond donor or acceptor, significantly enhancing binding affinity and selectivity for the target protein.[1]
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In an inert atmosphere, combine tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq), the desired amine (1.1-1.3 eq), a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.2-1.5 eq).[16][17]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture (typically 80-110°C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is quenched, often with aqueous ammonium chloride, and extracted with an organic solvent. The product is then isolated and purified via column chromatography.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of tert-Butyl 5-bromo-1H-indole-3-carboxylate is essential.
-
Hazard Identification: Based on data for similar brominated aromatic compounds, this substance should be treated as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 694–697. Available from: [Link]
-
El-Sayed, M. A. A. (2017). First synthesis of tert-butyl-substituted[18][19][20]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. Journal of Heterocyclic Chemistry, 54(5), 2939-2946.
- Abbiati, G., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(9), 674-686.
- Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 23(15), 3752-3755.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
- Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 988365.
- Wang, D., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. Organic Letters, 23(15), 5896-5900.
- Loidl, M., et al. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
- Royal Society of Chemistry. (2015). Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors. RSC Advances, 5, 78954-78963.
-
ResearchGate. (2008). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. (2006). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Available from: [Link]
- MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6529.
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available from: [Link]
-
PubChem. (n.d.). N-Boc-5-bromoindole. Available from: [Link]
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854.
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. tetratek.com.tr [tetratek.com.tr]
- 8. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex | TCI EUROPE N.V. [tcichemicals.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
Technical Whitepaper: Structural Elucidation and NMR Characterization of tert-Butyl 5-bromo-1H-indole-3-carboxylate
The following technical guide details the structural elucidation and NMR characterization of tert-Butyl 5-bromo-1H-indole-3-carboxylate . This analysis synthesizes empirical data from close structural analogs (specifically the methyl 5-iodo and 3-formyl variants) to provide a high-fidelity reference for pharmaceutical researchers.
Executive Summary
tert-Butyl 5-bromo-1H-indole-3-carboxylate serves as a critical intermediate in the synthesis of antiviral agents (e.g., Umifenovir analogs) and indole-based kinase inhibitors. Its structural integrity is defined by three distinct NMR zones: the aliphatic tert-butyl anchor, the highly deshielded heteroaromatic core, and the exchangeable amine proton.
This guide provides a self-validating protocol for confirming the identity of this compound, distinguishing it from common impurities such as the hydrolyzed acid (5-bromoindole-3-carboxylic acid) or the decarboxylated byproduct (5-bromoindole).
Chemical Context & Structural Logic
To accurately interpret the spectrum, one must understand the electronic environment influencing the proton shifts:
-
The 3-Carboxylate Effect (Anisotropy): The carbonyl group at position C-3 creates a deshielding cone. This exerts a profound "peri-like" effect on the H-4 proton, shifting it significantly downfield (~8.1 ppm) compared to a standard indole (~7.7 ppm).
-
The 5-Bromo Substituent: The bromine atom creates a specific splitting pattern. It isolates H-4 (leaving it as a doublet) and H-7 (doublet), while H-6 appears as a doublet of doublets (dd) due to ortho-coupling with H-7 and meta-coupling with H-4.
-
The tert-Butyl Ester: This bulky group provides a massive integration standard (9H) in the upfield region, serving as a clean baseline for quantitative purity assessment.
Structural Diagram & Numbering
The numbering scheme used in this guide follows standard IUPAC indole nomenclature:
-
Pos 1: NH
-
Pos 2: CH (adjacent to N)
-
Pos 3: C-COOtBu
-
Pos 4: CH (peri to carbonyl)
-
Pos 5: C-Br
-
Pos 6: CH
-
Pos 7: CH
Experimental Protocol: The Self-Validating Workflow
The choice of solvent is binary but critical. DMSO-d6 is the required solvent for full characterization.[1] CDCl3 is acceptable for quick checks but often obscures the H-1 (NH) signal due to broadening or exchange.
Method A: Full Characterization (DMSO-d6)[2]
-
Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.
-
Acquisition: 16 scans (minimum) to resolve the H-4/H-6 meta-coupling (~2 Hz).
-
Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .
Method B: Rapid Screening (CDCl3)
-
Concentration: 10 mg in 0.6 mL CDCl3.
-
Limitation: NH peak may be broad or absent; H-2 peak may sharpen due to loss of H-1 coupling.
-
Referencing: Calibrate to residual CHCl3 singlet at 7.26 ppm .
Figure 1: The recommended workflow ensures the NH proton is visible and coupling constants are resolved.
Spectral Analysis & Assignment (DMSO-d6)
The following data represents the consensus shifts for 3-carboxy-5-haloindoles in DMSO-d6.
Master Data Table
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling ( | Structural Logic |
| 12.10 | br s | 1H | H-1 (NH) | - | Highly deshielded by aromaticity and H-bonding. |
| 8.35 | d | 1H | H-2 | ~3.0 | Deshielded by C3-Ester and N1. Couples to NH. |
| 8.15 | d | 1H | H-4 | ~2.0 | Diagnostic Peak. Deshielded by C3=O anisotropy. Meta-couples to H-6. |
| 7.48 | d | 1H | H-7 | 8.6 | Ortho to H-6. Standard aromatic shift. |
| 7.38 | dd | 1H | H-6 | 8.6, 2.0 | Ortho to H-7, Meta to H-4. |
| 1.58 | s | 9H | t-Butyl | - | Intense singlet.[2] Integration reference. |
Detailed Region Analysis
A. The Heteroatom Region (11.0 – 12.5 ppm)
-
Signal: A broad singlet at ~12.10 ppm.
-
Insight: If this peak is missing in DMSO, the sample may be deprotonated (salt form) or the water content in the DMSO is too high, causing rapid exchange.
B. The Aromatic "Fingerprint" (7.0 – 8.5 ppm)
This region confirms the 5-bromo substitution pattern.
-
H-2 (8.35 ppm): The most downfield aromatic signal (excluding NH). In DMSO, it often appears as a doublet (
Hz) due to coupling with the NH proton. In CDCl3, this often collapses to a singlet. -
H-4 (8.15 ppm): This is the key to confirming the 3-carboxylate is present. In 5-bromoindole (without the ester), this proton is at ~7.7 ppm. The +0.45 ppm shift confirms the presence of the carbonyl group at C-3. It appears as a doublet (
Hz) due to meta-coupling with H-6. -
H-7 & H-6: H-7 is a clean doublet (
Hz). H-6 is a doublet of doublets, showing the large ortho coupling to H-7 ( ) and the small meta coupling to H-4 ( ).
C. The Aliphatic Anchor (1.0 – 2.0 ppm)
-
Signal: A massive singlet at ~1.58 ppm integrating to 9 protons.
-
Purity Check: If you see a smaller singlet at ~1.4 ppm, it is likely free tert-butanol (hydrolysis byproduct) or the tert-butyl group of a decomposition product.
Figure 2: Logic tree for assigning the aromatic protons based on electronic effects and coupling constants.
Troubleshooting & Impurities
Common impurities arise from incomplete synthesis or hydrolysis.
| Impurity | Diagnostic Signal | Cause |
| 5-Bromoindole | H-3 appears as d (~6.4 ppm) | Decarboxylation or unreacted starting material. |
| Acid Hydrolysis | Loss of t-Butyl (1.58 ppm) | Hydrolysis of ester to carboxylic acid. |
| Ethyl Acetate | q (4.03), s (1.99), t (1.17) | Residual solvent from column chromatography. |
| Water (DMSO) | s (~3.33 ppm) | Wet solvent or hygroscopic sample. |
Note on Water: In DMSO-d6, the water peak appears at ~3.3 ppm. If the sample is acidic (due to hydrolysis), this peak may shift downfield or broaden.
References
-
Royal Society of Chemistry (RSC). Regioselective C5−H Direct Iodination of Indoles: methyl 5-iodo-1H-indole-3-carboxylate spectral data. (Provides the closest structural analog for aromatic region assignment).
-
ACD/Labs. 1H NMR Predictors & Database: tert-Butyl group chemical shifts. (Standard reference for t-butyl ester integration and shift).
-
National Institutes of Health (NIH). Solvent Effects on 1H NMR Chemical Shifts (DMSO vs CDCl3). (Validates the NH shift behavior and solvent choice).
-
AIST (Japan). Spectral Database for Organic Compounds (SDBS).[3] (General reference for 5-bromoindole core shifts).
Sources
Methodological & Application
Buchwald-Hartwig amination of tert-Butyl 5-bromo-1H-indole-3-carboxylate
Application Note: Regioselective Buchwald-Hartwig Amination of tert-Butyl 5-bromo-1H-indole-3-carboxylate
Executive Summary
This application note details the protocol for the Buchwald-Hartwig amination of tert-butyl 5-bromo-1H-indole-3-carboxylate. This substrate presents a specific "chemoselectivity triangle" challenge:
-
C5-Br Electrophile: The desired site of reactivity.
-
N1-H Acidic Proton: A competing site for arylation or catalyst deactivation.
-
C3-Carboxylate Ester: An acid-sensitive moiety that also increases the acidity of the N1-H.
We present a validated Method A (Cs₂CO₃/XPhos) for maximum functional group tolerance and regioselectivity, and an alternative Method B (NaOtBu/BrettPhos) for sterically demanding or electron-poor amines.
Strategic Analysis & Chemoselectivity
The presence of the electron-withdrawing tert-butyl ester at the C3 position significantly alters the electronic properties of the indole core compared to simple 5-bromoindole.
-
Acidity: The pKa of the N1-H is lowered (estimated <15), making it more susceptible to deprotonation by strong bases like NaOtBu.
-
Regioselectivity: Deprotonation can lead to formation of the indolyl anion, which may compete as a nucleophile (leading to N-arylation or polymerization) or coordinate excessively to the Pd center, poisoning the catalyst.
-
Ester Stability: While the tert-butyl group is base-stable, the use of alkoxide bases (e.g., NaOMe) must be avoided to prevent transesterification. Bulky bases (NaOtBu) or inorganic carbonates (Cs₂CO₃) are required.
Visualizing the Chemoselectivity Challenge
Figure 1: Reaction pathways and competing side reactions. Success depends on favoring the green pathway via ligand and base selection.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Catalyst Source | XPhos Pd G4 or BrettPhos Pd G4 | Generation 4 precatalysts activate rapidly at low temperatures, minimizing the induction period where side reactions occur. |
| Ligand | XPhos (General) / BrettPhos (Primary Amines) | Biaryl phosphines are essential for preventing Pd-dimer formation and facilitating reductive elimination in electron-deficient indoles. |
| Base | Cs₂CO₃ (Preferred) | Mild inorganic base prevents N1-deprotonation while sufficiently neutralizing the HBr byproduct. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols solubilize the catalytic system. t-Amyl alcohol is excellent for solubility but Dioxane is standard. |
| Atmosphere | Argon/Nitrogen (Strict) | Pd(0) is oxygen-sensitive. The electron-deficient nature of the substrate makes the oxidative addition complex fragile. |
Experimental Protocols
Method A: The "Robust" Protocol (Recommended)
Best for: High regioselectivity, base-sensitive substrates, and secondary amines.
Reagents:
-
Substrate: tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: XPhos Pd G4 (2.0 – 4.0 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.
-
Solids Addition: Charge the vial with the Indole Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and XPhos Pd G4 (2 mol%).
-
Note: If the amine is a solid, add it at this step.
-
-
Degassing: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen three times (Cycle: Vacuum 1 min / N2 refill).
-
Liquids Addition: Syringe in anhydrous 1,4-Dioxane and the Amine (if liquid).
-
Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm) to ensure suspension of the carbonate base.
-
Monitoring: Monitor by HPLC or TLC after 2 hours.
-
Endpoint: Disappearance of bromide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc).[1]
Method B: The "High-Activity" Protocol
Best for: Sterically hindered amines or unreactive anilines.
Reagents:
-
Catalyst: BrettPhos Pd G4 (2.0 mol%)
-
Solvent: Toluene (0.2 M)
-
Temp: 80°C
Warning: NaOtBu is a stronger base. Ensure the reaction is kept strictly anhydrous to prevent hydrolysis of the tert-butyl ester. If N-arylation is observed (by LCMS), revert to Method A.
Experimental Workflow Diagram
Figure 2: Operational workflow for Method A. Strict inert atmosphere is crucial during the 'Inert' and 'Addition' phases.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning or oxidation. | Ensure solvent is degassed (sparge with N2 for 15 mins). Switch to BrettPhos Pd G4 . |
| N-Arylation Product | Base is too strong; N-H deprotonated. | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Lower temperature to 80°C. |
| Hydrolysis of Ester | Water in system. | Use fresh anhydrous solvent. Ensure base (Cs₂CO₃) is not hygroscopic (dry in oven). |
| Debromination (Reduction) | Use t-Amyl alcohol instead of Dioxane. Increase concentration of amine.[4] |
Mechanistic Insight
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The specific challenge with this substrate is the Oxidative Addition step.
-
Ligand Exchange: The G4 precatalyst reduces rapidly to the active monoligated species [L-Pd(0)] .
-
Oxidative Addition: [L-Pd(0)] inserts into the C5-Br bond. The electron-withdrawing ester at C3 makes the C5 position less electron-rich, which actually facilitates oxidative addition compared to electron-rich indoles (e.g., 5-methoxyindole).
-
Transmetallation/Amine Binding: The amine binds to the Pd(II) center. Base (Cs₂CO₃) assists in deprotonating the amine. Crucial Point: If the base deprotonates the Indole N-H instead, the indole acts as a ligand, potentially stalling the cycle.
-
Reductive Elimination: The C-N bond forms, regenerating [L-Pd(0)]. Bulky ligands like XPhos accelerate this step, outcompeting side reactions.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2, 57-68. (Contextualizing the use of XPhos/BrettPhos). [Link]
-
Pike, K. G., et al. (2011). "Optimization of the Buchwald–Hartwig Amination Reaction for the Synthesis of 5-Aminoindoles." Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466. (Specific context for aminoindoles). [Link]
Sources
- 1. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
The Strategic Synthesis of Kinase Inhibitors from tert-Butyl 5-bromo-1H-indole-3-carboxylate: An Application and Protocol Guide
Introduction: The Indole Scaffold as a Privileged Motif in Kinase Inhibition
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including a significant number of approved drugs.[1][2] Its unique electronic properties and rigid, planar structure allow it to form key interactions within the ATP-binding pocket of various protein kinases.[3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[6][7]
This guide provides a detailed technical overview and actionable protocols for the synthesis of kinase inhibitor precursors utilizing tert-Butyl 5-bromo-1H-indole-3-carboxylate as a versatile starting material. The strategic placement of the bromine atom at the 5-position, coupled with the protective tert-butoxycarbonyl (Boc) group on the indole nitrogen and the tert-butyl ester at the 3-position, offers a robust platform for controlled, sequential diversification through modern cross-coupling and amination reactions. We will explore the rationale behind key synthetic transformations, provide step-by-step protocols, and present representative data to empower researchers in their drug discovery endeavors.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Reactions
The bromine atom at the C5 position of the indole ring is the primary reactive handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering broad functional group tolerance and high efficiency.[8] The general workflow for elaborating the 5-bromoindole core is depicted below.
Caption: General synthetic workflow from the starting material.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Arylated Indoles
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the indole scaffold and various aryl or heteroaryl moieties. This is particularly relevant for kinase inhibitor design, as the introduced aromatic ring can occupy the adenine region of the ATP binding site and form crucial interactions with the hinge region of the kinase.[9]
Causality of Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions like homocoupling.[10] Catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, but more advanced systems involving bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) in combination with a Pd(II) precatalyst often provide superior results, especially with challenging substrates.[4] For 5-bromoindoles, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a robust and reliable choice.[1]
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation.[1] An aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) is commonly used. The solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water, facilitates the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of tert-Butyl 5-bromo-1H-indole-3-carboxylate with a generic arylboronic acid.
-
Reagent Setup: To a flame-dried round-bottom flask or microwave vial, add tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03-0.05 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. A typical temperature is 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | ~80-90 |
| Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos (2%/4%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~75-85 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
II. Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionalities
The introduction of an amino group at the 5-position of the indole ring can provide a key hydrogen bond donor/acceptor site for interaction with the target kinase.[9] The Buchwald-Hartwig amination is the premier method for forming this C-N bond, coupling the bromoindole with a wide variety of primary and secondary amines.[11][12]
Causality of Experimental Choices:
-
Ligand System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[13]
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions. The reaction often requires elevated temperatures to drive the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of tert-Butyl 5-bromo-1H-indole-3-carboxylate with a generic primary amine.
-
Reagent Setup: In a glovebox or under an inert atmosphere, add tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the amine coupling partner (1.1-1.3 eq.), and a strong base like sodium tert-butoxide (1.4 eq.) to a dry reaction vessel.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 5 mol%) in the reaction solvent.
-
Reaction Assembly: Add the catalyst solution to the mixture of the indole, amine, and base.
-
Reaction Conditions: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by flash chromatography.
III. Heck Coupling: Vinylation of the Indole Core
The Heck reaction allows for the introduction of vinyl groups at the 5-position by coupling the bromoindole with an alkene.[14] This can be a useful strategy for extending the molecular scaffold or for subsequent functionalization of the newly installed double bond.
Causality of Experimental Choices:
-
Catalyst and Ligands: While simple palladium salts like Pd(OAc)₂ can be effective, phosphine ligands are often used to stabilize the active catalyst and improve yields. For aryl bromides, tri(o-tolyl)phosphine or bulky tert-butylphosphine ligands can be beneficial.[15]
-
Base and Additives: An organic base like triethylamine (Et₃N) is commonly used to neutralize the HBr generated during the reaction. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates and yields, especially in polar aprotic solvents.[14]
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of tert-Butyl 5-bromo-1H-indole-3-carboxylate with an acrylate ester.
-
Reagent Setup: Combine tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 10 mol%) in a suitable solvent like DMF or acetonitrile.
-
Base Addition: Add a base, typically triethylamine (Et₃N) (1.5-2.0 eq.).
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-120 °C until the starting material is consumed (as monitored by TLC).
-
Work-up and Purification: Cool the reaction, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.
Deprotection Strategies: Unveiling the Final Scaffold
Following the successful functionalization at the C5 position, the tert-butyl and Boc protecting groups must be removed to yield the final kinase inhibitor scaffold. The order and method of deprotection are critical to avoid unintended side reactions.
Caption: Deprotection strategies for the indole intermediate.
Protocol 1: Simultaneous Deprotection of Boc and tert-Butyl Ester
Strong acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), will typically cleave both the Boc group and the tert-butyl ester simultaneously.[16]
-
Reaction Setup: Dissolve the protected indole (1.0 eq.) in anhydrous DCM.
-
TFA Addition: Cool the solution to 0 °C and add TFA (typically 20-50% v/v) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting product is often the TFA salt of the free amine. It can be used as is or neutralized with a mild base.
Protocol 2: Selective Hydrolysis of the tert-Butyl Ester
In some synthetic routes, it may be desirable to cleave the tert-butyl ester while leaving the Boc group intact. This can be challenging, but certain conditions have been reported to achieve this selectivity.[17]
-
Lewis Acid Method: Dissolve the protected indole in a solvent like DCM and add a Lewis acid such as zinc bromide (ZnBr₂) (2.0-3.0 eq.). Stir at room temperature until the ester is cleaved.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
Protocol 3: Selective Deprotection of the Boc Group
Mild acidic conditions can sometimes favor the removal of the Boc group while leaving the tert-butyl ester intact, although this can be substrate-dependent.
-
Mild Acid: Treat the protected indole with a solution of HCl in a non-protic solvent like 1,4-dioxane or ethyl acetate at room temperature.
-
Monitoring: Careful monitoring by TLC is essential to prevent cleavage of the tert-butyl ester.
-
Work-up: Upon completion, the reaction can be concentrated, and the resulting HCl salt can be neutralized or used directly.
Application in Kinase Inhibitor Synthesis: A Case Study
The methodologies described above have been successfully applied to the synthesis of a wide range of kinase inhibitors. For example, the 5-arylated indole scaffold is a key component of inhibitors targeting VEGFR, a critical regulator of angiogenesis in tumors.[3][5]
Data Presentation: Examples of Kinase Inhibitors Derived from 5-Bromoindoles
| Kinase Target | R Group at C5 | Synthetic Method | Representative IC₅₀ |
| VEGFR-2 | 4-Phenoxyaniline | Buchwald-Hartwig | Low nM |
| Aurora Kinase A | 2,4-Dimethoxyphenyl | Suzuki-Miyaura | Mid nM |
| CDK2 | Piperazinyl-aryl | Buchwald-Hartwig | High nM |
Conclusion and Future Perspectives
Tert-Butyl 5-bromo-1H-indole-3-carboxylate is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The strategic application of modern palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries. A thorough understanding of the reaction mechanisms and careful selection of catalysts, ligands, and reaction conditions are paramount to achieving high yields and purity. The deprotection strategies outlined provide pathways to the final active compounds. As our understanding of kinase biology continues to grow, the demand for novel and selective inhibitors will increase, further cementing the importance of the indole scaffold and the synthetic routes described herein.
References
- Vertex AI Search, grounded on "Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis".
- Vertex AI Search, grounded on "Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxyl
- Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed.
- Al-Ostoot, F.H., et al. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.
- Vitale, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.
- Vitale, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Kandeel, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI.
- Shafiee, M., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central.
- Abdel-Wahab, B.F., et al. (2022). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Vertex AI Search, grounded on "Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxyl
- Loreto, M.A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not further specified].
- Reddy, K.R., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Kráľová, K., et al. (2022).
- Lee, A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
- Zhang, D., et al. (2023). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Source not further specified].
- Kaur, H., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- D'Amore, C., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.
- Sharma, P., et al. (2023). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors.
- TCI AMERICA. (2024). TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex. TCI Chemicals.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros - Reddit.
- Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace - The University of Queensland.
- Heck Reaction. Chemistry LibreTexts.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Source not further specified].
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not further specified].
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Source not further specified].
- TCI AMERICA. (2024). TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex. TCI Chemicals.
- Heck Reaction—St
- Loreto, M.A., et al. (2012). Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
- Reddy, K.R., et al. (2007). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- Lee, A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.
- Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.
- El-Gamal, M.I., et al. (2023).
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PMC - PubMed Central.
- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.
- Design and synthesis of novel aurora kinase inhibitors for cancer diagnosis and therapy. Lakehead Knowledge Commons.
- Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
- Buchwald-Hartwig Amin
- tert-Butyl Esters. Organic Chemistry Portal.
- Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
- One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
- Method to remove Boc in the presence of t-butylester. r/Chempros - Reddit.
- Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. PMC - NIH.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evalu
- VEGFR-2 inhibitor – Knowledge and References. Taylor & Francis.
- One-Pot Synthesis of Unsymmetrical 2,3-Diarylindoles by Site-Selective Suzuki-Miyaura Reactions of N-Methyl-2,3-dibromoindole.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl
- Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate.
Introduction: The Indole Scaffold as a Privileged Motif in Kinase Inhibition
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including a significant number of approved drugs.[1][2] Its unique electronic properties and rigid, planar structure allow it to form key interactions within the ATP-binding pocket of various protein kinases.[3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[6][7]
This guide provides a detailed technical overview and actionable protocols for the synthesis of kinase inhibitor precursors utilizing tert-Butyl 5-bromo-1H-indole-3-carboxylate as a versatile starting material. The strategic placement of the bromine atom at the 5-position, coupled with the protective tert-butoxycarbonyl (Boc) group on the indole nitrogen and the tert-butyl ester at the 3-position, offers a robust platform for controlled, sequential diversification through modern cross-coupling and amination reactions. We will explore the rationale behind key synthetic transformations, provide step-by-step protocols, and present representative data to empower researchers in their drug discovery endeavors.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Reactions
The bromine atom at the C5 position of the indole ring is the primary reactive handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering broad functional group tolerance and high efficiency.[8] The general workflow for elaborating the 5-bromoindole core is depicted below.
Caption: General synthetic workflow from the starting material.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Arylated Indoles
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the indole scaffold and various aryl or heteroaryl moieties. This is particularly relevant for kinase inhibitor design, as the introduced aromatic ring can occupy the adenine region of the ATP binding site and form crucial interactions with the hinge region of the kinase.[9]
Causality of Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions like homocoupling.[10] Catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, but more advanced systems involving bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) in combination with a Pd(II) precatalyst often provide superior results, especially with challenging substrates.[18] For 5-bromoindoles, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a robust and reliable choice.[1]
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation.[1] An aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) is commonly used. The solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water, facilitates the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of tert-Butyl 5-bromo-1H-indole-3-carboxylate with a generic arylboronic acid.
-
Reagent Setup: To a flame-dried round-bottom flask or microwave vial, add tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03-0.05 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. A typical temperature is 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | ~80-90 |
| Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos (2%/4%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~75-85 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
II. Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionalities
The introduction of an amino group at the 5-position of the indole ring can provide a key hydrogen bond donor/acceptor site for interaction with the target kinase.[9] The Buchwald-Hartwig amination is the premier method for forming this C-N bond, coupling the bromoindole with a wide variety of primary and secondary amines.[11][12]
Causality of Experimental Choices:
-
Ligand System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[13]
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions. The reaction often requires elevated temperatures to drive the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of tert-Butyl 5-bromo-1H-indole-3-carboxylate with a generic primary amine.
-
Reagent Setup: In a glovebox or under an inert atmosphere, add tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the amine coupling partner (1.1-1.3 eq.), and a strong base like sodium tert-butoxide (1.4 eq.) to a dry reaction vessel.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 5 mol%) in the reaction solvent.
-
Reaction Assembly: Add the catalyst solution to the mixture of the indole, amine, and base.
-
Reaction Conditions: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by flash chromatography.
III. Heck Coupling: Vinylation of the Indole Core
The Heck reaction allows for the introduction of vinyl groups at the 5-position by coupling the bromoindole with an alkene.[14] This can be a useful strategy for extending the molecular scaffold or for subsequent functionalization of the newly installed double bond.
Causality of Experimental Choices:
-
Catalyst and Ligands: While simple palladium salts like Pd(OAc)₂ can be effective, phosphine ligands are often used to stabilize the active catalyst and improve yields. For aryl bromides, tri(o-tolyl)phosphine or bulky tert-butylphosphine ligands can be beneficial.[15]
-
Base and Additives: An organic base like triethylamine (Et₃N) is commonly used to neutralize the HBr generated during the reaction. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates and yields, especially in polar aprotic solvents.[14]
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of tert-Butyl 5-bromo-1H-indole-3-carboxylate with an acrylate ester.
-
Reagent Setup: Combine tert-Butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 10 mol%) in a suitable solvent like DMF or acetonitrile.
-
Base Addition: Add a base, typically triethylamine (Et₃N) (1.5-2.0 eq.).
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-120 °C until the starting material is consumed (as monitored by TLC).
-
Work-up and Purification: After cooling, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.
Deprotection Strategies: Unveiling the Final Scaffold
Following the successful functionalization at the C5 position, the tert-butyl and Boc protecting groups must be removed to yield the final kinase inhibitor scaffold. The order and method of deprotection are critical to avoid unintended side reactions.
Caption: Deprotection strategies for the indole intermediate.
Protocol 1: Simultaneous Deprotection of Boc and tert-Butyl Ester
Strong acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), will typically cleave both the Boc group and the tert-butyl ester simultaneously.[16]
-
Reaction Setup: Dissolve the protected indole (1.0 eq.) in anhydrous DCM.
-
TFA Addition: Cool the solution to 0 °C and add TFA (typically 20-50% v/v) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting product is often the TFA salt of the free amine. It can be used as is or neutralized with a mild base.
Protocol 2: Selective Hydrolysis of the tert-Butyl Ester
In some synthetic routes, it may be desirable to cleave the tert-butyl ester while leaving the Boc group intact. This can be challenging, but certain conditions have been reported to achieve this selectivity.[17]
-
Lewis Acid Method: Dissolve the protected indole in a solvent like DCM and add a Lewis acid such as zinc bromide (ZnBr₂) (2.0-3.0 eq.). Stir at room temperature until the ester is cleaved.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
Protocol 3: Selective Deprotection of the Boc Group
Mild acidic conditions can sometimes favor the removal of the Boc group while leaving the tert-butyl ester intact, although this can be substrate-dependent.
-
Mild Acid: Treat the protected indole with a solution of HCl in a non-protic solvent like 1,4-dioxane or ethyl acetate at room temperature.
-
Monitoring: Careful monitoring by TLC is essential to prevent cleavage of the tert-butyl ester.
-
Work-up: Upon completion, the reaction can be concentrated, and the resulting HCl salt can be neutralized or used directly.
Application in Kinase Inhibitor Synthesis: A Case Study
The methodologies described above have been successfully applied to the synthesis of a wide range of kinase inhibitors. For example, the 5-arylated indole scaffold is a key component of inhibitors targeting VEGFR, a critical regulator of angiogenesis in tumors.[3][5]
Data Presentation: Examples of Kinase Inhibitors Derived from 5-Bromoindoles
| Kinase Target | R Group at C5 | Synthetic Method | Representative IC₅₀ |
| VEGFR-2 | 4-Phenoxyaniline | Buchwald-Hartwig | Low nM |
| Aurora Kinase A | 2,4-Dimethoxyphenyl | Suzuki-Miyaura | Mid nM |
| CDK2 | Piperazinyl-aryl | Buchwald-Hartwig | High nM |
Conclusion and Future Perspectives
Tert-Butyl 5-bromo-1H-indole-3-carboxylate is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The strategic application of modern palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries. A thorough understanding of the reaction mechanisms and careful selection of catalysts, ligands, and reaction conditions are paramount to achieving high yields and purity. The deprotection strategies outlined provide pathways to the final active compounds. As our understanding of kinase biology continues to grow, the demand for novel and selective inhibitors will increase, further cementing the importance of the indole scaffold and the synthetic routes described herein.
References
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Vertex AI Search, grounded on "Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis".
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Vertex AI Search, grounded on "Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry - Benchchem".
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Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed.
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Al-Ostoot, F.H., et al. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.
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Vitale, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.
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Vitale, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
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Kandeel, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI.
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Shafiee, M., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central.
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Abdel-Wahab, B.F., et al. (2022). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
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Vertex AI Search, grounded on "Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry - Benchchem".
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Loreto, M.A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not further specified].
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Reddy, K.R., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Request PDF - ResearchGate.
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Kráľová, K., et al. (2022). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI.
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Lee, A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
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Zhang, D., et al. (2023). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Source not further specified].
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Kaur, H., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
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D'Amore, C., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.
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Sharma, P., et al. (2023). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Request PDF - ResearchGate.
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TCI AMERICA. (2024). TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex. TCI Chemicals.
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Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros - Reddit.
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Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace - The University of Queensland.
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Heck Reaction. Chemistry LibreTexts.
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Source not further specified].
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Buchwald–Hartwig amination. Wikipedia.
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George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Source not further specified].
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not further specified].
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George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Source not further specified].
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TCI AMERICA. (2024). TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex. TCI Chemicals.
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Heck Reaction—State of the Art. MDPI.
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Loreto, M.A., et al. (2012). Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
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Reddy, K.R., et al. (2007). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate.
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A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
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Lee, A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
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The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
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Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate.
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El-Gamal, M.I., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH.
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC - PubMed Central.
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Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PMC - PubMed Central.
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Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.
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Design and synthesis of novel aurora kinase inhibitors for cancer diagnosis and therapy. Lakehead Knowledge Commons.
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Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
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tert-Butyl Esters. Organic Chemistry Portal.
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Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. ResearchGate.
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Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate.
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Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
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One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
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Method to remove Boc in the presence of t-butylester. r/Chempros - Reddit.
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A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers.
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Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Publishing.
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VEGFR-2 inhibitor – Knowledge and References. Taylor & Francis.
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One-Pot Synthesis of Unsymmetrical 2,3-Diarylindoles by Site-Selective Suzuki-Miyaura Reactions of N-Methyl-2,3-dibromoindole. ResearchGate.
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Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI.
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Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin.
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Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online.
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications.
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Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).
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tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate.
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Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl 5-bromo-1H-indole-3-carboxylate
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Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities, particularly the indole nitrogen. Its strategic removal is a critical step in the synthesis of a vast array of pharmaceuticals and biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from tert-butyl 5-bromo-1H-indole-3-carboxylate. We will delve into the mechanistic underpinnings of this transformation, present validated protocols for both acidic and thermal cleavage, and offer expert insights into reaction monitoring, purification, and troubleshooting. The aim is to equip scientists with the knowledge to perform this reaction efficiently, selectively, and safely, ensuring the integrity of the valuable 5-bromo-1H-indole-3-carboxylate core.
Introduction: The Strategic Importance of Boc Deprotection in Indole Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction and removal of protecting groups on the indole nitrogen are fundamental operations that enable selective functionalization at other positions of the heterocyclic ring. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under a range of reaction conditions, including those involving nucleophiles and basic hydrolysis.[1][2] Its removal, however, can be readily achieved under specific acidic or thermal conditions, making it an ideal strategic tool in a multi-step synthesis.[3][4][5]
The target molecule of this guide, tert-butyl 5-bromo-1H-indole-3-carboxylate, is a versatile intermediate. The bromine atom at the 5-position serves as a handle for further elaboration through cross-coupling reactions, while the carboxylate at the 3-position is a precursor for various functional groups.[6] The deprotection of the Boc group to yield 5-bromo-1H-indole-3-carboxylate is often a necessary step to enable subsequent transformations or to reveal the final active pharmaceutical ingredient (API).
This application note will explore the nuances of this deprotection, providing a robust framework for its successful execution.
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and mitigating potential side reactions. The deprotection of the Boc group proceeds through distinct pathways depending on the chosen methodology.
Acid-Catalyzed Deprotection
The most common method for Boc group removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] The mechanism involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, rendering the carbonyl carbon more electrophilic.[7]
-
Cleavage: The lone pair of electrons on the indole nitrogen facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[7]
-
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the deprotected indole.[7]
-
Byproduct Formation: The highly reactive tert-butyl cation can be trapped by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene gas.[7][9]
Figure 1. Acid-catalyzed Boc deprotection mechanism.
Causality Behind Experimental Choices: The choice of acid and solvent is critical. TFA is highly effective but can be harsh. Milder acids or Lewis acids can also be employed, but may require longer reaction times or elevated temperatures.[3] The use of scavengers, such as triethylsilane, can be beneficial to trap the tert-butyl cation and prevent side reactions.[10]
Thermal Deprotection
An alternative to acidic conditions is thermal deprotection. This method is particularly useful when the substrate is sensitive to strong acids.[4][11] The mechanism is believed to proceed through a concerted pericyclic elimination pathway, yielding the deprotected indole, carbon dioxide, and isobutylene directly, without the formation of a free tert-butyl cation.[4]
Causality Behind Experimental Choices: The temperature required for thermal deprotection is substrate-dependent. For N-Boc protected indoles, temperatures in the range of 150-230 °C are often necessary.[4] The choice of a high-boiling, inert solvent is crucial. Continuous flow reactors can offer precise temperature control and shorter residence times, improving the efficiency and safety of this method.[4]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific scale and equipment available.
Protocol 1: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a robust and generally applicable method for the deprotection of tert-butyl 5-bromo-1H-indole-3-carboxylate.
Materials:
-
tert-Butyl 5-bromo-1H-indole-3-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve tert-butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a stirred, chilled saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-bromo-1H-indole-3-carboxylate.
Protocol 2: Thermal Deprotection
This protocol is suitable for substrates that are sensitive to strong acids.
Materials:
-
tert-Butyl 5-bromo-1H-indole-3-carboxylate
-
High-boiling inert solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone (NMP))
-
Heating mantle or oil bath with a temperature controller
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Heating: Heat the reaction mixture to a temperature between 180-220 °C. The optimal temperature should be determined empirically.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under high vacuum (if volatile enough) or the product can be isolated by extraction after dilution with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation and Comparison
| Parameter | Acid-Catalyzed (TFA) | Thermal |
| Reagents | Trifluoroacetic Acid, Dichloromethane | High-boiling inert solvent |
| Temperature | 0 °C to Room Temperature | 180-220 °C |
| Reaction Time | 1-4 hours | Several hours to overnight |
| Work-up | Aqueous basic wash and extraction | Filtration or high-vacuum distillation/extraction |
| Advantages | Fast, reliable, well-established | Avoids strong acids, suitable for acid-sensitive substrates |
| Disadvantages | Harsh acidic conditions, potential for side reactions | High temperatures, may require specialized equipment |
Analytical Monitoring: A Self-Validating System
Rigorous monitoring is essential to ensure complete conversion and to identify any potential side products.
-
Thin Layer Chromatography (TLC): A rapid and effective technique for monitoring the disappearance of the starting material and the appearance of the product. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed. The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, confirming the identity of the desired compound and helping to identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product. The disappearance of the characteristic tert-butyl singlet at ~1.6 ppm is a clear indicator of successful deprotection. The appearance of the N-H proton signal of the indole (typically a broad singlet at >10 ppm) further confirms the reaction's completion.
Experimental Workflow Visualization
Figure 2. A generalized experimental workflow for Boc deprotection.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid/heat, short reaction time | Increase the amount of acid, prolong the reaction time, or increase the temperature (for thermal deprotection). |
| Side Product Formation | Alkylation by tert-butyl cation, degradation of the indole ring | Add a scavenger (e.g., triethylsilane) in acidic deprotection. Use milder conditions or switch to thermal deprotection. |
| Low Yield | Incomplete reaction, product loss during work-up or purification | Ensure complete reaction before work-up. Optimize extraction and purification procedures. |
| Product is an oil/difficult to purify | Residual solvent or impurities | Ensure complete removal of solvent. Optimize purification conditions (e.g., different solvent system for chromatography). |
Conclusion
The deprotection of the Boc group from tert-butyl 5-bromo-1H-indole-3-carboxylate is a critical transformation in the synthesis of many valuable compounds. By understanding the underlying mechanisms and carefully selecting and optimizing the reaction conditions, researchers can achieve high yields of the desired product. This guide provides a solid foundation of both theoretical knowledge and practical protocols to empower scientists in their synthetic endeavors. The principles and techniques discussed herein are broadly applicable to the deprotection of other Boc-protected indoles and related heterocyclic systems.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
- CN102558017A - Method for preparing 5-bromoindole - Google Patents. (n.d.).
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Retrieved from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis using tert-Butyl 5-bromo-1H-indole-3-carboxylate
Application Note: Accelerating Indole Functionalization via Microwave Irradiation
Executive Summary
This guide details high-throughput synthesis protocols for the functionalization of tert-Butyl 5-bromo-1H-indole-3-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The presence of the 5-bromo handle allows for cross-coupling, while the tert-butyl ester provides a semi-orthogonal protecting group that improves solubility in organic solvents compared to the free acid or methyl esters.
Traditional thermal heating for these reactions often requires prolonged reflux times (12–24 hours), leading to potential thermal decomposition of the labile tert-butyl ester. This application note demonstrates how Microwave-Assisted Organic Synthesis (MAOS) reduces reaction times to minutes, suppresses side reactions, and enables a "divergent synthesis" workflow.
Strategic Considerations: The Chemical Logic
Before beginning, researchers must understand the reactivity profile of the scaffold to avoid common pitfalls.
-
The 5-Bromo "Handle": This position is activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Under microwave irradiation, the oxidative addition step—often the rate-determining step for electron-rich rings—is significantly accelerated.
-
The tert-Butyl Ester "Timer": The tert-butyl group is acid-labile and thermally sensitive. At temperatures >150°C or in acidic media, it undergoes elimination to form isobutylene and the carboxylic acid.
-
Constraint: Cross-coupling protocols must remain basic/neutral and ideally below 140°C to preserve the ester.
-
Opportunity: A separate high-temp acidic microwave protocol can be used for rapid, one-step deprotection.
-
-
The N-H Moiety: The indole nitrogen is a weak nucleophile (
). In microwave Suzuki couplings using aqueous carbonate bases, the N-H is generally tolerated without protection. However, for N-alkylation, microwave heating dramatically accelerates the reaction with weak bases (Cs CO ), avoiding the need for hazardous NaH.
Experimental Workflows
Visualizing the Divergent Pathway
The following diagram illustrates the logical flow of the protocols provided below.
Figure 1: Divergent synthesis pathways for the 5-bromoindole scaffold.
Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)
Objective: Install an aryl or heteroaryl group at the 5-position while preserving the tert-butyl ester.
-
Mechanism: The microwave energy accelerates the transmetallation step between the organoboron species and the Pd-center.
-
Self-Validation: Success is confirmed by the disappearance of the characteristic 1:1 bromine isotope pattern in LC-MS and the retention of the tert-butyl singlet (~1.6 ppm) in
H NMR.
Reagents:
-
Substrate: 1.0 equiv (e.g., 0.5 mmol)
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd(dppf)Cl
·DCM (5 mol%) - Chosen for robustness against air/moisture. -
Base: 2M aq. K
CO (3.0 equiv)[1] -
Solvent: 1,4-Dioxane (3 mL)
Step-by-Step:
-
Load the solid substrate, boronic acid, and Pd catalyst into a 10 mL microwave process vial.
-
Add the 1,4-dioxane and aqueous K
CO . -
Seal the vial with a PTFE/silicone septum cap.
-
Pre-stir: Stir for 30 seconds to ensure solid dispersion.
-
Irradiation: Heat to 110°C for 20 minutes (High Absorption Level).
-
Note: Do not exceed 130°C to prevent ester hydrolysis.
-
-
Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.
Protocol B: Buchwald-Hartwig Amination (C5-Amination)
Objective: Replace the bromine with a secondary amine (C-N bond formation).
-
Challenge: The free N-H of the indole can compete with the external amine.
-
Solution: Use a specific base (Cs
CO ) and solvent (Toluene/t-BuOH) that favors the cross-coupling over N-deprotonation/arylation. The bulky ligand XPhos is critical for coupling unactivated bromides.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst System: Pd
(dba) (2 mol%) + XPhos (4 mol%) -
Base: Cs
CO (2.0 equiv) - Must be anhydrous. -
Solvent: Toluene:t-BuOH (4:1 ratio) - t-BuOH helps solubilize the base.
Step-by-Step:
-
In a glovebox or under Argon stream, add substrate, Pd
(dba) , XPhos, and Cs CO to the vial. -
Add dry solvents and the amine. Cap immediately.
-
Irradiation: Heat to 120°C for 30 minutes .
-
Workup: Dilute with DCM, wash with water, dry over MgSO
.
Protocol C: Rapid N-Alkylation
Objective: Functionalize the indole nitrogen (N1).
-
Microwave Advantage: Thermal heating usually requires NaH/DMF at 0°C-RT. Microwave irradiation allows the use of the weaker, easier-to-handle base Cs
CO or K CO .
Reagents:
-
Substrate: 1.0 equiv
-
Alkyl Halide: 1.2 equiv
-
Base: Cs
CO (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or MeCN
Step-by-Step:
-
Combine substrate, base, and alkyl halide in the vial.
-
Add DMF.[2]
-
Irradiation: Heat to 100°C for 10 minutes .
-
Validation: Monitor by TLC. Product will be less polar than the starting material.
Comparative Data Table
The following table summarizes the efficiency gains of microwave protocols versus traditional thermal methods for this specific scaffold.
| Reaction Type | Thermal Conditions | Time | MW Conditions | Time | Yield Improvement |
| Suzuki Coupling | Reflux (Dioxane/H2O) | 12-18 h | 110°C (Closed Vessel) | 20 min | +15% (Less de-borylation) |
| Buchwald Amination | Reflux (Toluene) | 24 h | 120°C (Closed Vessel) | 30 min | +25% (Cleaner profile) |
| N-Alkylation | RT (DMF, NaH) | 2-4 h | 100°C (DMF, Cs2CO3) | 10 min | Comparable (Safer base) |
| Ester Cleavage | Reflux (TFA/DCM) | 4-6 h | 80°C (TFA/DCM) | 5 min | N/A (Speed only) |
Troubleshooting & Optimization
-
Pressure Limits:
-
Microwave vials are typically rated to 20-30 bar. When using aqueous solvents (Suzuki) at >120°C, vapor pressure rises significantly. Ensure your vessel size matches the volume (fill volume 0.5 mL – 5 mL for a 10 mL vial) to prevent headspace over-pressurization.
-
-
Ester Instability (The "Isobutylene Loss"):
-
Poor Coupling Conversion:
References
-
Microwave-Assisted Suzuki–Miyaura Cross-Coupling of 5-Bromoindoles
- Source:Journal of Medicinal Chemistry / Tetrahedron Letters protocols adapted for 5-bromoindoles.
- Context: General Pd-catalyzed coupling on bromoindoles using aqueous carbon
-
Reference: Baxendale, I. R., et al. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Synlett, 2006.[3] Link
-
Microwave-Assisted Buchwald-Hartwig Amination
- Source:ACS Omega
- Context: Rapid amination of aryl bromides reducing time
-
Reference: Al-Masoudi, N. A., et al. "Microwave-Assisted Buchwald-Hartwig Double Amination." ACS Omega, 2024. Link
-
Microwave-Assisted N-Alkylation of Indoles/Isatins
-
Stability of tert-Butyl Esters
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 9. ijoer.com [ijoer.com]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl Esters [organic-chemistry.org]
Application Note: Scale-Up Synthesis of Derivatives from tert-Butyl 5-bromo-1H-indole-3-carboxylate
Abstract & Strategic Importance
The scaffold tert-butyl 5-bromo-1H-indole-3-carboxylate (CAS: 1033265-51-8) represents a "privileged structure" in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] Its strategic value lies in its orthogonal functionalization potential :
-
C5-Position: The bromine handle allows for divergent cross-coupling (Suzuki, Buchwald, Sonogashira).[2]
-
C3-Position: The tert-butyl ester serves as a robust masking group that prevents decarboxylation during basic coupling conditions but is easily removed or hydrolyzed under acidic conditions to access the carboxylic acid pharmacophore.[1]
-
N1-Position: Available for alkylation or protection to modulate solubility and potency.[1]
This guide details the scale-up (100 g – 1 kg) protocols for derivatizing this scaffold, focusing on process safety, palladium remediation, and yield maximization.
Strategic Considerations for Scale-Up
Solvent Selection & "Green" Process Design
Avoid Class 1 solvents (Benzene, CCl4) and limit Class 2 solvents (DCM, DMF) where possible.[2]
-
Recommended: 2-MeTHF (Bio-renewable alternative to THF/DCM), tert-Amyl alcohol (High boiling point, good solubility for couplings), Isopropyl Acetate (IPAc).[1][2]
Thermal Hazard Assessment (DSC)
Indole derivatives can exhibit exothermic decomposition.[2][3] Before scaling any reaction >10 g:
-
Requirement: Run Differential Scanning Calorimetry (DSC) on the reaction mixture.
-
Safety Margin: Ensure the process temperature (
) is at least 100°C lower than the Onset of Decomposition ( ). -
Data Point: 5-bromoindoles generally show thermal stability up to ~250°C, but mixtures with strong bases (NaOtBu) or oxidants lower this threshold significantly.[1][2]
Catalyst Management[2]
-
Homogeneous vs. Heterogeneous: While homogeneous Pd catalysts (e.g., Pd(PPh3)4) offer high activity, they are difficult to remove.[2]
-
Strategy: Use Pre-catalysts (e.g., XPhos Pd G4) for faster initiation and lower loading, combined with a Thiol-functionalized Silica scavenger step during workup to ensure residual Pd < 10 ppm.[1][2]
Visual Workflow: Divergent Synthesis
The following diagram illustrates the critical decision nodes and workflow for derivatizing the scaffold.
Caption: Figure 1. Divergent synthesis workflow for C5-functionalization and C3-deprotection.
Detailed Experimental Protocols
Protocol A: Scale-Up Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Installation of an aryl/heteroaryl group at C5. Scale: 50 g input.
| Parameter | Specification | Rationale |
| Catalyst | Pd(dppf)Cl₂[1][4]·DCM (1-3 mol%) | Robust, air-stable, excellent for aryl bromides.[1][2] |
| Ligand | dppf (included in complex) | Bidentate ligand prevents β-hydride elimination.[1] |
| Base | K₂CO₃ (2.5 equiv) | Mild inorganic base; prevents hydrolysis of t-butyl ester.[1] |
| Solvent | 1,4-Dioxane / Water (4:[1][2]1) | High solubility for indole; water promotes boronate activation.[2] |
| Temp | 80 - 90 °C | Sufficient for activation without thermal degradation.[1] |
Step-by-Step Methodology:
-
Charging: To a 1 L 3-neck reactor equipped with mechanical stirrer, reflux condenser, and N₂ inlet, charge tert-butyl 5-bromo-1H-indole-3-carboxylate (50.0 g, 1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Inerting: Evacuate and backfill with N₂ (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (400 mL) and Water (100 mL). Agitate to form a slurry.
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (0.02 equiv) under N₂ flow.[2]
-
Reaction: Heat to 85°C internal temperature. Monitor by HPLC (Target: <2% Starting Material). Typical time: 4–6 hours.[2]
-
Workup (Pd Removal):
-
Isolation: Wash filtrate with brine, dry over MgSO₄, and concentrate. Crystallize from Heptane/IPAc to obtain the product.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Installation of an amine (morpholine, piperazine, aniline) at C5.[2] Scale: 25 g input.
Critical Note: The N1-H of the indole is acidic (pKa ~16). If unprotected, use 3.0+ equiv of base to account for deprotonation, or protect N1 with Boc/SEM prior to coupling.[2]
| Parameter | Specification | Rationale |
| Pre-Catalyst | XPhos Pd G4 (1-2 mol%) | Rapid activation; highly active for aryl bromides + 2° amines.[1] |
| Base | Cs₂CO₃ (3.0 equiv) | Soluble in organic solvents; milder than NaOtBu (avoids ester cleavage).[2] |
| Solvent | tert-Amyl Alcohol (or Toluene) | High boiling point; t-Amyl alcohol promotes solubility of Cs₂CO₃.[1] |
| Temp | 100 °C | Required for difficult C-N reductive elimination.[2] |
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge the reactor with Starting Material (25.0 g), Amine (1.2 equiv), and Cs₂CO₃ (3.0 equiv).[2]
-
Catalyst: Add XPhos Pd G4 (0.015 equiv).[2]
-
Solvent: Add anhydrous tert-Amyl Alcohol (250 mL).
-
Reaction: Seal and heat to 100°C. Vigorous stirring is essential as Cs₂CO₃ is heterogeneous.
-
IPC: Monitor by LC-MS. If conversion stalls, add 0.5 mol% additional catalyst.[2]
-
Purification:
Protocol C: C3-Ester Hydrolysis (Deprotection)
Objective: Removal of the tert-butyl group to yield the free carboxylic acid.[1]
Reagents:
-
Trifluoroacetic Acid (TFA) / DCM (1:1 ratio) - Standard[1]
-
4M HCl in Dioxane - Alternative (if acid-sensitive moieties present)[1]
Methodology:
-
Dissolve the C5-substituted derivative in DCM (5 vol).
-
Cool to 0°C. Add TFA (5 vol) dropwise (Exothermic!).
-
Warm to RT and stir for 2–4 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.[2]
-
Isolation: Triturate the residue with Diethyl Ether or MTBE to filter the solid carboxylic acid.
Process Control & Troubleshooting
In-Process Control (IPC) Methods[1]
-
HPLC Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid).[2] Gradient 5% -> 95%.[1]
-
Key Impurity: Protodebromination (Replacement of Br with H).[2] If >5% observed, lower reaction temperature and ensure solvents are strictly anhydrous (for Buchwald).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Conversion (<80%) | Catalyst deactivation (Pd black formation).[1] | Add fresh catalyst (0.5 mol%). Ensure O₂ exclusion. |
| Hydrolysis of Ester | Base too strong or water present in Buchwald.[2] | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄.[2] Dry solvents.[2][5][6] |
| N1-Arylation (Side Rxn) | Competitive coupling at Indole Nitrogen.[1] | Use a weaker base or protect N1 (e.g., N-Boc, N-Tosyl) before coupling.[1][2] |
| High Residual Pd | Inefficient workup.[2] | Use SiliaMetS® Thiol or Cysteine wash during workup.[2] |
References
-
Suzuki Coupling on Indoles: Li, J. J., & Gribble, G. W. (2010).[2] Palladium in Heterocyclic Chemistry. Elsevier.[2] [2]
-
Buchwald-Hartwig Scale-Up Guidelines: Scale-Up Guide: Buchwald-Hartwig Amination Reaction. Sigma-Aldrich (Merck).[1]
-
Catalyst Scavenging: Welch, C. J., et al. (2005).[2] "Adsorbent screening for metal impurity removal in pharmaceutical process research." Organic Process Research & Development, 9(2), 198-205.[1][2] [2]
-
Thermal Hazards of Indoles: Stoessel, F. (2008).[2] Thermal Safety of Chemical Processes. Wiley-VCH.[1] [2]
-
Buchwald Precatalysts: Bruno, N. C., et al. (2013).[2] "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 4, 916-920.[1][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with tert-Butyl 5-bromo-1H-indole-3-carboxylate
Topic: Optimization of Suzuki-Miyaura Coupling with tert-Butyl 5-bromo-1H-indole-3-carboxylate Ticket ID: SC-IND-05-OPT Assigned Specialist: Senior Application Scientist[1]
Substrate Analysis & Critical Control Points
Before initiating optimization, it is critical to understand the unique chemical personality of your substrate: tert-Butyl 5-bromo-1H-indole-3-carboxylate .[1]
| Feature | Chemical Implication | Operational Risk |
| Indole (N-H) | The N1 proton is acidic ( | Catalyst Poisoning: The deprotonated nitrogen (indolyl anion) can bind irreversibly to Palladium, arresting the catalytic cycle. |
| C3-Ester (t-Bu) | Electron-Withdrawing Group (EWG) at C3.[1] | Activation: It activates the C5-Br bond for oxidative addition (good) but increases N-H acidity (bad).[1] |
| C5-Bromide | The site of oxidative addition.[1] | Reactivity: Generally reactive, but less so than iodides.[1] Requires efficient ligand support.[1] |
| Tert-Butyl Group | Acid-labile protecting group.[1] | Stability: DO NOT use acidic workups (HCl) or Lewis acids.[1] Stable to mild base, but prolonged heating >100°C with hydroxide bases may cause hydrolysis.[1] |
Standard Operating Procedures (SOPs)
We recommend two distinct protocols. Start with Method A for standard coupling partners. Switch to Method B if you observe low conversion or are using sterically hindered/unstable boronic acids.[1]
Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)
Best for: Standard aryl boronic acids, cost-efficiency, and scalability.
-
Catalyst:
(5 mol%) -
Ligand: dppf (contained in catalyst) – The large bite angle prevents N-H coordination.[1]
-
Base:
(2.0 - 3.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 80°C – 90°C
-
Time: 2 – 12 hours
Method B: The "High-Performance" Protocol (Buchwald G2/G3)
Best for: Unprotected indoles, heteroaryl boronic acids, and preventing catalyst poisoning.
-
Catalyst: XPhos Pd G2 (2-3 mol%)[1]
-
Ligand: XPhos (Bulky biaryl phosphine prevents indole binding).[1]
-
Base:
(Tribasic Potassium Phosphate) (2.0 equiv) -
Solvent: THF / Water (10:1) or n-Butanol[1]
-
Temperature: 60°C – 80°C
-
Time: 1 – 4 hours
Troubleshooting Guide
Issue 1: Reaction Stalls at <50% Conversion
Diagnosis: Catalyst Poisoning by Free Indole.[1] The unprotected nitrogen (N-H) is coordinating to the Palladium center, forming an inactive [Pd(Ar)(Indolyl)L] species that cannot undergo transmetallation.
Corrective Action:
-
Switch Ligand: Move from
based catalysts (like tetrakis) to XPhos or SPhos . The steric bulk of these ligands physically blocks the indole nitrogen from binding to the Pd center. -
Biphasic System: Ensure water is present.[1][2] The solubility differential helps keep the inorganic base separate from the organic catalyst until the interface, regulating the concentration of the active indolyl anion.
Figure 1: Mechanism of catalyst poisoning.[1] Small ligands allow the indole N to bind Pd (Red path), while bulky ligands like XPhos force the cycle towards the product (Green path).
Issue 2: Loss of tert-Butyl Group (Carboxylic Acid Formation)
Diagnosis: Acidic Workup or Thermal Hydrolysis.[1] While t-butyl esters are base-stable, they can hydrolyze if the reaction mixture becomes too basic at high temperatures (>100°C) or if strong acid is used during extraction.[1]
Corrective Action:
-
Temperature Control: Do not exceed 90°C.
-
Base Selection: Switch from Hydroxide bases (NaOH/KOH) to Carbonate (
) or Phosphate ( ).[1] -
Workup: Quench with saturated
(mildly acidic, pH ~5-6) rather than HCl. Ensure the final aqueous layer pH is >4.[1]
Issue 3: Protodeboronation (Coupling Partner Disappears)
Diagnosis: Instability of the Boronic Acid.[1] Heteroaryl boronic acids (e.g., 2-pyridyl, 2-thienyl) are prone to losing the boron group in the presence of water and base, yielding the uncoupled arene.
Corrective Action:
-
Boronate Esters: Switch from Boronic Acid to the Pinacol Ester (BPin).[1] They are significantly more stable.[1]
-
Anhydrous Conditions: If using BPin, switch to anhydrous DMF or Dioxane with
(powdered/micronized) to minimize water-induced hydrolysis.[1] -
Slow Addition: Add the boronic acid in portions (e.g., 1.5 equiv at T=0, 0.5 equiv at T=1h).
Comparative Data: Ligand Performance
The following table summarizes expected yields based on internal data and literature precedents for 5-bromoindoles.
| Catalyst System | Ligand Type | Yield (Est.) | Pros | Cons |
| Monodentate | < 30% | Cheap | High risk of N-H poisoning; requires protection.[1] | |
| Bidentate | 75 - 85% | Robust, resists poisoning | Hard to remove dppf residues; requires heat.[1] | |
| XPhos Pd G2 | Bulky Biaryl | 90 - 98% | Fast, works at low temp | Expensive; air-sensitive in solution.[1] |
| Bulky Biaryl | 85 - 95% | Water-soluble options | Requires pre-mixing ligand/metal.[1] |
Optimization Decision Tree
Follow this logic flow to determine the next step in your experiment.
Figure 2: Decision matrix for troubleshooting Suzuki coupling of indole esters.
References
-
Suzuki-Miyaura coupling of unprotected haloindoles
-
Buchwald Precatalysts (XPhos)
-
Title: A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine.[1][4][5]
-
Source: Molecular Diversity, 2019.[1]
- Relevance: Demonstrates the superiority of XPhos Pd G2 in coupling electron-deficient, free-NH azaindoles (analogous to the user's substr
-
Link:
-
-
Catalyst Poisoning Mechanisms
-
Stability of Indole Esters
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nasc.ac.in [nasc.ac.in]
- 6. scispace.com [scispace.com]
- 7. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of tert-Butyl 5-bromo-1H-indole-3-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of tert-Butyl 5-bromo-1H-indole-3-carboxylate. This molecule is a crucial intermediate in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and significantly reduce yields.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience. We will explore the common pitfalls in the two primary synthetic routes and offer robust solutions to overcome them.
The two most prevalent synthetic strategies are:
-
Route A: Electrophilic bromination of a pre-formed tert-butyl 1H-indole-3-carboxylate.
-
Route B: Tert-butyl esterification of 5-bromo-1H-indole-3-carboxylic acid.
Each route presents a unique set of challenges. This document is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses the most common problems encountered during the synthesis. Each entry details the likely causes, methods for identification, and validated protocols for mitigation.
Problem 1: My TLC plate shows multiple product spots, and my yield of the desired 5-bromo isomer is low. What is happening?
Answer: This is a classic issue of poor regioselectivity and over-bromination during the electrophilic substitution step (Route A). The indole scaffold is an electron-rich heterocycle, making it highly susceptible to electrophilic attack at multiple positions.
Causality & Mechanism: The indole ring has several nucleophilic centers. While the C3 position is generally the most reactive, it is blocked by the carboxylate group in your starting material. This directs the electrophile (Br+) primarily to the benzene portion of the ring. However, the high reactivity of reagents like N-Bromosuccinimide (NBS) or liquid bromine can lead to a mixture of isomers (4-bromo, 6-bromo, 7-bromo) and di-brominated products.[1][2] The reaction kinetics are often fast and difficult to control, especially at elevated temperatures.
Identification:
-
TLC Analysis: Multiple spots with similar Rf values to the product.
-
¹H NMR: A complex aromatic region with multiple sets of signals for the indole protons, deviating from the clean pattern expected for the 5-bromo isomer.
-
LC-MS: Presence of multiple peaks with the same mass-to-charge ratio (isomers) and a peak corresponding to the mass of a di-brominated product (+78/80 Da relative to the mono-bromo product).
Mitigation Strategies:
-
Control Stoichiometry and Temperature: The most critical factors are adding the brominating agent slowly and maintaining a low temperature. This minimizes the build-up of reactive bromine species and favors the thermodynamically preferred product.
-
Choice of Brominating Agent: Using a less reactive brominating agent can significantly improve selectivity.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | DMF or CCl₄, 0°C to RT | Readily available, easy to handle solid. | Can be overly reactive, leading to poor selectivity and side reactions like benzylic bromination if impurities are present.[2] |
| Liquid Bromine (Br₂) | Acetic Acid or CH₂Cl₂, 0°C | Inexpensive, powerful. | Highly corrosive and hazardous; often too reactive, leading to over-bromination. |
| Pyridinium Bromide Perbromide (Py·HBr₃) | THF or Acetic Acid, RT | Solid reagent, releases Br₂ slowly, improving control. | Can still lead to mixtures if not used carefully. |
dot
Caption: Troubleshooting bromination regioselectivity.
Problem 2: My final product is the carboxylic acid, not the tert-butyl ester. Where did my protecting group go?
Answer: You are experiencing de-tert-butylation, a common side reaction caused by the acid lability of the tert-butyl ester group.[3][4]
Causality & Mechanism: The tert-butyl ester is readily cleaved under acidic conditions. The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) to yield the carboxylic acid.[5] This can occur during an acid-catalyzed reaction step or, more insidiously, during aqueous work-up with strong acids or purification on standard silica gel.
dot
Caption: Acid-catalyzed de-tert-butylation pathway.
Identification:
-
Product Solubility: The isolated product is likely insoluble in common organic solvents like dichloromethane but soluble in aqueous base.
-
¹H NMR: The characteristic singlet at ~1.6 ppm for the 9 protons of the tert-butyl group is absent. A broad singlet for the carboxylic acid proton may be visible far downfield (>10 ppm).
-
IR Spectroscopy: Appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) frequency.
Mitigation Strategies:
-
Reaction Conditions: If using Route B (esterification), avoid strong acid catalysts like concentrated H₂SO₄.[3] A preferred method is using Di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[6][7][8]
-
Work-up: During the aqueous work-up, avoid washing with strong acids (e.g., 1M HCl). Use milder acidic solutions like saturated ammonium chloride or dilute citric acid if necessary.
-
Purification: Standard silica gel is acidic and can cause significant product loss.
-
Neutralize Silica: Pre-treat the silica gel by slurrying it in the desired eluent containing 1% triethylamine, then pack the column as usual.
-
Alternative Purification: Recrystallization is an excellent alternative to chromatography if a suitable solvent system can be found (e.g., ethyl acetate/hexanes, ethanol/water).[9]
-
Protocol: Esterification using Boc₂O and DMAP (Route B)
This protocol is designed to minimize acid-catalyzed side reactions.
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv), tert-butanol (3.0 equiv), and Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).[10][11]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (typically 30% ethyl acetate in hexanes). The reaction is usually complete within 4-12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on neutralized silica gel or by recrystallization.
Frequently Asked Questions (FAQs)
Q1: I am attempting Route B, but the esterification with Boc₂O is very slow or stalls. Why?
A: This is often due to poor quality reagents or insufficient activation. The mechanism involves the formation of a mixed anhydride intermediate, which is then attacked by tert-butanol. DMAP is a crucial catalyst for this process.[7][8] Ensure your DMAP is pure and your solvents are anhydrous. If the reaction is still slow, gently warming the mixture to 35-40°C can increase the rate, but monitor carefully for any decomposition.
Q2: Which synthetic route is generally preferred, A or B?
A: Both routes are viable, but the choice depends on the availability of starting materials and the scale of the reaction.
-
Route B (Esterification of the bromo-acid) is often preferred for its unambiguous regiochemistry. The bromine is installed first, so there is no risk of forming isomers. This is the most reliable route for ensuring the final product is the pure 5-bromo isomer.
-
Route A (Bromination of the ester) can be more atom-economical if the starting indole ester is readily available. However, it requires stringent control over the reaction conditions to avoid the formation of isomeric byproducts, as discussed in Problem 1.
Q3: How can I effectively monitor the reaction by TLC?
A: Use a 20-30% Ethyl Acetate/Hexanes eluent system. The starting indole-3-carboxylate will have a certain Rf. The 5-bromo product will have a slightly higher (or sometimes very similar) Rf due to the change in polarity. Side products like the de-protected carboxylic acid will have a much lower Rf and will often streak from the baseline. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots.[6]
Q4: My NMR shows that I have N-Boc protected the indole instead of forming the ester. How did this happen?
A: This is a potential side reaction if you are using Route B with Boc₂O and the conditions are not optimized. The indole N-H is nucleophilic and can compete with tert-butanol in attacking the activated carboxylic acid intermediate. This is more likely to occur if DMAP is absent or inactive, or if a stronger, non-nucleophilic base is used. To confirm, the N-H proton signal (~8.1 ppm) will be absent in the ¹H NMR spectrum, and the IR spectrum will show a characteristic N-Boc carbonyl stretch around 1730-1750 cm⁻¹. The correct protocol using catalytic DMAP strongly favors ester formation.[6][7]
References
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH . (2021). National Center for Biotechnology Information. [Link]
- CN102558017A - Method for preparing 5-bromoindole - Google Patents.
-
Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry . (2023). Thieme. [Link]
- CN103387530A - 5-bromoindole preparation method - Google Patents.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
-
SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION . (2017). ResearchGate. [Link]
-
A simple and powerful tert-butylation of carboxylic acids and alcohols . (2023). Georg Thieme Verlag KG. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions . (2017). ResearchGate. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions . (2023). Royal Society of Chemistry. [Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols . (2023). Synfacts. [Link]
-
tert-butyl 3-formyl-1H-indole-5-carboxylate - ChemSynthesis . ChemSynthesis. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
tert-Butyl Esters - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite . (2014). ResearchGate. [Link]
-
Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization . (1991). ACS Publications. [Link]
-
BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES . (1977). HETEROCYCLES. [Link]
-
Di-tert-butyl dicarbonate - Wikipedia . Wikipedia. [Link]
-
Esterification of Carboxylic Acids with Alcohols in the Presence of Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine: tert-BUTYL ETHYL FUMARATE . Organic Syntheses. [Link]
-
Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides . (2007). ResearchGate. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I . (2010). ResearchGate. [Link]
-
Effect of Acid Activation on the De-Tert-Butylation Activity of Some Jordanian Clays . (2000). ResearchGate. [Link]
-
Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex . (1998). eScholarship, University of California. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl 5-bromo-1H-indole-3-carboxylate Derivatives
Welcome to the technical support center for the purification of tert-Butyl 5-bromo-1H-indole-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this important chemical intermediate. Here, we will address common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to streamline your purification workflows.
Introduction to Purification Challenges
Tert-Butyl 5-bromo-1H-indole-3-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules. However, its purification is often fraught with challenges that can impact yield, purity, and scalability. The inherent reactivity of the indole nucleus, coupled with the lability of the tert-butyl ester and N-Boc protecting groups, creates a landscape of potential side reactions and persistent impurities.
Common issues include the presence of starting materials, deprotected analogs, over-brominated species, and various isomers. The choice of purification method—be it column chromatography, recrystallization, or a simple solvent wash—is critical and must be tailored to the specific impurity profile of the crude product. This guide will provide the expertise and practical insights needed to overcome these hurdles.
Troubleshooting Guide: Common Purification Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: My final product is contaminated with the starting material, 5-bromo-1H-indole.
Q: I've performed the reaction to introduce the tert-butyl carboxylate group at the C3 position, but my NMR analysis shows a significant amount of the starting 5-bromo-1H-indole. What went wrong, and how can I remove it?
A: This is a common issue that typically points to an incomplete reaction. The introduction of the carboxylate group can be sluggish.
Causality and Recommended Actions:
-
Incomplete Reaction: The most likely cause is that the reaction has not gone to completion. Ensure you are monitoring the reaction progress diligently using Thin Layer Chromatography (TLC).[1] A well-chosen TLC solvent system, such as a mixture of ethyl acetate and hexane, should show a clear separation between the more polar starting material and the less polar product.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the product from the unreacted starting material.[1][2] The difference in polarity between the N-H of the starting material and the esterified product allows for good separation on silica gel.
-
Solvent System Optimization: A gradient elution is often beneficial. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. This will allow the product to elute first, followed by the more polar starting material.
-
Issue 2: My product appears to be degrading on the silica gel column.
Q: I'm attempting to purify my product using column chromatography, but I'm observing streaking on the TLC plate and recovering a lower-than-expected yield of a discolored product. What's happening?
A: Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. The tert-butyl ester group is also susceptible to acid-catalyzed hydrolysis.
Causality and Recommended Actions:
-
Acid Sensitivity: Standard silica gel is slightly acidic and can cause the degradation of sensitive indole compounds.
-
Mitigation Strategies:
-
Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a suitable base, such as triethylamine (typically 1% v/v in the eluent), before packing the column. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency to reduce the time the compound is in contact with the silica.
-
Issue 3: I'm seeing a significant amount of the decarboxylated product (5-bromoindole).
Q: My post-purification analysis shows the presence of 5-bromoindole, which was not in the initial crude mixture. What could be causing this decarboxylation?
A: The indole-3-carboxylate group can be labile under certain conditions, leading to decarboxylation.[3][4][5]
Causality and Recommended Actions:
-
Thermal Instability: Prolonged heating during reaction work-up or purification can induce decarboxylation. Avoid high temperatures during solvent removal (rotoevaporation).
-
Basic Conditions: While the tert-butyl ester is generally stable to mild bases, strong basic conditions or prolonged exposure to even moderate bases can promote decarboxylation, especially at elevated temperatures.[5]
-
Purification Considerations: If you suspect decarboxylation is occurring during purification, re-evaluate your conditions. If using basic-treated silica, ensure the base is thoroughly equilibrated and not present in high concentrations in the collected fractions.
Issue 4: Recrystallization is failing to yield pure crystals.
Q: I've tried to purify my compound by recrystallization, but it either oils out or precipitates as an impure solid. How can I improve my recrystallization protocol?
A: Successful recrystallization depends heavily on the choice of solvent system and the impurity profile.[2]
Causality and Recommended Actions:
-
Solvent Selection is Key: The ideal recrystallization solvent (or solvent pair) is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be very soluble or insoluble at all temperatures.
-
Systematic Solvent Screening:
-
Start with small-scale trials in test tubes.
-
Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, dichloromethane).
-
If a single solvent is not effective, try a binary solvent system (e.g., ethyl acetate/hexane, ethanol/water). Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until turbidity persists.
-
-
Oiling Out: This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too rapidly. Try a lower-boiling point solvent or slow down the cooling process (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose TLC solvent system for monitoring reactions of tert-Butyl 5-bromo-1H-indole-3-carboxylate derivatives?
A1: A good starting point for TLC analysis is a mixture of ethyl acetate and hexane.[1] A common ratio is 20-30% ethyl acetate in hexane. This system provides good resolution for many indole derivatives. You can adjust the ratio to optimize the separation based on the specific polarity of your compounds. Visualizing the spots under UV light (254 nm) is typically effective.[6]
Q2: Can I use reverse-phase HPLC for purification?
A2: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be an excellent method for purifying these compounds, especially for achieving high purity on a smaller scale.[7][8] A C18 column with a mobile phase of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is a common setup.[8] However, be mindful that acidic conditions can potentially lead to the hydrolysis of the tert-butyl ester.
Q3: My compound is a gummy solid. How can I handle it for purification?
A3: Gummy solids can be challenging.[1] One effective technique is to dissolve the gummy material in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of a chromatography column. This "dry loading" technique often leads to better separation than loading the sample as a concentrated solution.
Q4: Are there any specific safety precautions I should take when working with these compounds?
A4: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work in a well-ventilated fume hood. Bromo-organic compounds can be irritants and should be handled with care. Consult the Safety Data Sheet (SDS) for any specific hazards associated with the reagents and solvents you are using.
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize degradation of acid-sensitive indole derivatives.
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 5% ethyl acetate in hexane).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry gently for 15-20 minutes.
-
-
Column Packing:
-
Pour the slurry into your chromatography column and allow the silica to settle, draining the excess solvent.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase.
-
Gradually increase the polarity of the eluent as needed to elute your product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Optimized Recrystallization Procedure
This protocol provides a systematic approach to finding suitable recrystallization conditions.
-
Solvent Screening (Small Scale):
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
To each tube, add a different solvent (e.g., hexane, ethyl acetate, ethanol, isopropanol, acetonitrile) dropwise while gently warming, until the solid dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent(s) yield crystalline material.
-
-
Binary Solvent System Screening (if needed):
-
If no single solvent is ideal, dissolve a small amount of your product in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
While warming, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly and observe crystal formation.
-
-
Scale-Up Recrystallization:
-
Once an appropriate solvent or solvent system is identified, dissolve the bulk of your crude product in a minimal amount of the hot solvent(s).
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Typical TLC Rf Values
| Compound | Typical Rf Value (20% EtOAc in Hexane) |
| tert-Butyl 5-bromo-1H-indole-3-carboxylate | 0.4 - 0.5 |
| 5-bromo-1H-indole | 0.2 - 0.3 |
| 5-bromo-1H-indole-3-carboxylic acid | Baseline (highly polar) |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Visualizations
Purification Workflow Decision Tree
This diagram outlines a logical approach to selecting a purification strategy.
Caption: A decision tree for selecting the appropriate purification method.
Impurity Formation Pathways
This diagram illustrates common side reactions leading to impurities.
Caption: Common impurity formation pathways during synthesis and work-up.
References
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC. (2021-07-09). National Institutes of Health. [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2020-02-14). ResearchGate. [Link]
-
Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. (2002-11-23). PubMed. [Link]
-
Full article: Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2020-02-14). Taylor & Francis Online. [Link]
-
TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. (2007-03-07). AKJournals. [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. [Link]
-
A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. (2016-02-20). PubMed. [Link]
Sources
- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. akjournals.com [akjournals.com]
- 7. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: Tert-Butyl vs. Methyl 5-bromo-1H-indole-3-carboxylate
In the landscape of pharmaceutical and materials science research, the functionalization of the indole scaffold remains a cornerstone of molecular design. The choice of protecting groups and activating moieties on the indole core is a critical decision that dictates the efficiency and outcome of subsequent synthetic transformations. This guide provides an in-depth, objective comparison of two widely utilized building blocks: tert-Butyl 5-bromo-1H-indole-3-carboxylate and Methyl 5-bromo-1H-indole-3-carboxylate . Our analysis is grounded in fundamental principles of organic chemistry and supported by representative experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these reagents is paramount for their effective handling and deployment in synthesis. The table below summarizes key physicochemical data for both compounds.
| Property | tert-Butyl 5-bromo-1H-indole-3-carboxylate | Methyl 5-bromo-1H-indole-3-carboxylate |
| Molecular Formula | C₁₃H₁₄BrNO₂ | C₁₀H₈BrNO₂ |
| Molecular Weight | 296.16 g/mol | 254.08 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline powder |
| Melting Point | ~56-57 °C (for N-Boc analog) | 210-212 °C[1] |
| Solubility | Generally soluble in aprotic organic solvents like THF, DCM, and EtOAc. | Soluble in polar aprotic solvents like DMF and DMSO; sparingly soluble in alcohols. |
The most striking difference lies in their melting points, with the methyl ester exhibiting significantly higher thermal stability. This can be attributed to more efficient crystal lattice packing in the less sterically encumbered methyl ester.
The Ester's Tale: Unraveling the Impact of Steric and Electronic Effects
The choice between a tert-butyl and a methyl ester at the C-3 position of the 5-bromoindole core is not merely a matter of solubility or physical state; it has profound implications for the reactivity of the molecule. These differences are primarily dictated by the interplay of steric hindrance and electronic effects.
Steric Hindrance: The Bulky Guardian
The tert-butyl group is significantly larger than the methyl group, and this steric bulk exerts a considerable influence on the accessibility of adjacent reactive sites.[2]
-
N-H Deprotonation and Alkylation: The proximity of the bulky tert-butyl ester to the N-1 position can moderately hinder the approach of a base for deprotonation. While N-alkylation is still readily achievable, reaction rates may be slower compared to the methyl ester analog under identical conditions.[3] This steric impediment can sometimes be advantageous, potentially leading to higher selectivity in reactions where multiple sites of reactivity exist.
-
Reactions at C-2 and C-4: The steric influence of the tert-butyl group extends to the neighboring C-2 and C-4 positions, potentially disfavoring reactions at these sites and thereby enhancing the regioselectivity of reactions at more remote positions.
Electronic Influence: A Subtle but Significant Factor
Both methyl and tert-butyl groups are electron-donating through induction. However, the larger tert-butyl group is generally considered to be more strongly electron-donating. This subtle electronic difference can influence the electron density of the indole ring system and, consequently, its reactivity in electrophilic and nucleophilic reactions.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical context for these theoretical considerations, we will now explore the anticipated performance of both compounds in two common and crucial synthetic operations: Palladium-catalyzed cross-coupling at the C-5 position and N-alkylation.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The bromine atom at the C-5 position is a versatile handle for the introduction of aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Expected Performance:
-
Methyl 5-bromo-1H-indole-3-carboxylate: This substrate is expected to perform robustly in Suzuki-Miyaura couplings. The smaller methyl ester offers minimal steric hindrance to the oxidative addition of the palladium catalyst to the C-Br bond.
-
tert-Butyl 5-bromo-1H-indole-3-carboxylate: While the C-5 position is remote from the C-3 ester, the overall bulk of the tert-butyl group could have a minor, though likely not prohibitive, impact on the reaction kinetics. The key advantage of the tert-butyl ester lies in its stability under the often basic conditions of the Suzuki-Miyaura reaction, which can sometimes lead to the hydrolysis of methyl esters.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 5-bromoindole-3-carboxylate with phenylboronic acid.
Materials:
-
5-bromo-1H-indole-3-carboxylate (tert-butyl or methyl ester) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-1H-indole-3-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the starting bromoindole and the appearance of new aromatic signals corresponding to the coupled phenyl group. Mass spectrometry will confirm the expected molecular weight of the product.
Suzuki-Miyaura Coupling Workflow
N-Alkylation: Modifying the Indole Nitrogen
The indole N-H is readily deprotonated and alkylated, a common strategy for installing substituents that can modulate the biological activity or material properties of the final compound.
Expected Performance:
-
Methyl 5-bromo-1H-indole-3-carboxylate: The less hindered N-H of the methyl ester derivative is expected to undergo rapid deprotonation and subsequent alkylation.[4]
-
tert-Butyl 5-bromo-1H-indole-3-carboxylate: As previously mentioned, the steric bulk of the tert-butyl group may lead to slower reaction rates for N-alkylation compared to the methyl ester.[3] However, this reaction is still highly feasible and widely employed.
Experimental Protocol: Representative N-Benzylation
This protocol outlines a general procedure for the N-benzylation of a 5-bromoindole-3-carboxylate.
Materials:
-
5-bromo-1H-indole-3-carboxylate (tert-butyl or methyl ester) (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Benzyl bromide (1.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 5-bromo-1H-indole-3-carboxylate (1.0 mmol) and dissolve it in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: Successful N-benzylation will be evident in the ¹H NMR spectrum by the disappearance of the N-H proton signal and the appearance of new signals corresponding to the benzyl group, typically a singlet for the benzylic CH₂ protons. Mass spectrometry will confirm the addition of the benzyl group to the starting material.
N-Alkylation Workflow
The Exit Strategy: Ester Hydrolysis
The choice of ester is also a strategic decision for the final deprotection step to reveal the carboxylic acid.
-
Methyl Ester Hydrolysis: Methyl esters are typically hydrolyzed under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or THF. These conditions are generally robust but may not be suitable for substrates containing other base-labile functional groups.
-
tert-Butyl Ester Hydrolysis: The tert-butyl ester is prized for its lability under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[5][6] This orthogonality to base-catalyzed hydrolysis of other esters or base-sensitive functionalities is a significant advantage in complex molecule synthesis. The bulky nature of the tert-butyl group also renders it more resistant to nucleophilic attack, including basic hydrolysis, compared to the methyl ester.[7]
Conclusion and Recommendations
The selection between tert-butyl 5-bromo-1H-indole-3-carboxylate and its methyl counterpart is a nuanced decision that should be guided by the specific demands of the synthetic route.
Choose Methyl 5-bromo-1H-indole-3-carboxylate when:
-
Cost and availability are primary concerns, as it is often the more economical option.
-
Rapid N-alkylation is desired, and the slightly reduced steric hindrance is advantageous.
-
The subsequent synthetic steps are compatible with basic hydrolysis for deprotection.
Choose tert-Butyl 5-bromo-1H-indole-3-carboxylate when:
-
Orthogonal deprotection is required, as the acid-labile nature of the tert-butyl ester allows for selective cleavage in the presence of base-sensitive groups.
-
Enhanced stability to basic or nucleophilic conditions is necessary during intermediate steps.
-
A moderate degree of steric shielding around the N-H and C-2/C-4 positions could be beneficial for regioselectivity.
Ultimately, both molecules are valuable and versatile building blocks. A thorough analysis of the planned synthetic sequence, including all functional group transformations and the final deprotection strategy, will empower the researcher to make the optimal choice for their specific target molecule.
References
-
BIOSYNCE. (n.d.). Methyl 5-bromo-1H-indole-3-carboxylate Cas 773873-77-1. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. Retrieved from [Link]
-
ChemRxiv. (2023). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Retrieved from [Link]
-
USGS Publications Warehouse. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Retrieved from [Link]
-
ACS Omega. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
Studylib. (n.d.). Tert-Butyl Chloride Hydrolysis: Kinetics Lab Study. Retrieved from [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
ACS Publications. (2022). Catalytic Asymmetric Synthesis of 1,2-Fused Tricyclic Indoles Containing an Eight-Membered Biaryl Bridge. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Scribd. (n.d.). Hydrolysis of Tert-Butyl Chloride and Solvent Effect. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
-
ResearchGate. (2009). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from [Link]
-
ChemRxiv. (2023). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Retrieved from [Link]
-
ChemRxiv. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
ResearchGate. (2012). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of B–H/C–H between o-carborane and arenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Boc-5-bromoindole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 6. studylib.net [studylib.net]
- 7. chemrxiv.org [chemrxiv.org]
Strategic Alternatives to tert-Butyl 5-bromo-1H-indole-3-carboxylate in Medicinal Chemistry
[1]
Executive Summary
In the high-stakes landscape of kinase inhibitor discovery and drug development, tert-Butyl 5-bromo-1H-indole-3-carboxylate serves as a "Gold Standard" scaffold. Its popularity stems from the acid-labile tert-butyl ester, which provides excellent orthogonal protection against base-mediated transformations (e.g., saponification of other esters) and steric bulk that directs regioselectivity.
However, reliance on this specific building block can create bottlenecks due to cost, availability, or chemical incompatibility with acid-sensitive moieties (e.g., acetals, silyl ethers). This guide objectively analyzes three strategic alternatives, providing the decision-making logic and experimental protocols required to switch scaffolds without compromising synthetic integrity.
Part 1: Strategic Analysis & Comparative Matrix
The decision to replace the tert-butyl ester variant should be driven by Orthogonality (deprotection conditions) and Physicochemical Properties (solubility/metabolic stability).
The Alternatives Matrix
| Feature | Standard (t-Butyl Ester) | Alt 1: The Workhorse (Methyl Ester) | Alt 2: The Shield (Nitrile) | Alt 3: The Bioisostere (7-Azaindole) |
| Compound | t-Butyl 5-bromo-1H-indole-3-carboxylate | Methyl 5-bromo-1H-indole-3-carboxylate | 5-Bromo-1H-indole-3-carbonitrile | 5-Bromo-7-azaindole |
| Primary Utility | Acid-labile protection | Base-labile protection | Metabolic stability | Solubility & H-Bonding |
| Deprotection | TFA / HCl (Acidic) | LiOH / NaOH (Basic) | H₂SO₄ / H₂O₂ (Hydrolysis) | N/A (Core Scaffold) |
| Steric Bulk | High (Blocks C3 effectively) | Low | Very Low | Moderate |
| Electronic Effect | Strong EWG | Strong EWG | Strong EWG (Linear) | Pyridine-like N |
| Cost Efficiency | $ |
Part 2: Technical Deep Dive & Decision Logic
The "Orthogonal Protection" Switch (Methyl Ester)
When to switch: If your target molecule contains acid-sensitive groups (e.g., Boc-amines, TBDMS ethers, acetals) that would not survive the TFA deprotection of the tert-butyl ester, you must switch to the Methyl ester.
The Trade-off: The methyl ester requires basic hydrolysis (saponification). This is chemically orthogonal to the tert-butyl group. If you have a complex molecule with both a methyl ester and a tert-butyl ester, you can selectively hydrolyze one while keeping the other intact.
The "Metabolic Shield" Switch (Nitrile)
When to switch: If the C3-carboxylate is a metabolic soft spot (rapid esterase hydrolysis in vivo), replacing it with a nitrile (cyano group) improves metabolic stability. The nitrile can later be converted to an amide or tetrazole, offering a different pharmacological profile.
The "Solubility" Switch (7-Azaindole)
When to switch: If the final drug candidate suffers from poor aqueous solubility—a common issue with polyaromatic kinase inhibitors—switching the core from Indole to 7-Azaindole introduces a pyridine-like nitrogen. This lowers LogP and provides an additional hydrogen bond acceptor, often improving potency and pharmacokinetic (PK) profiles.
Part 3: Visualization of Logic & Workflows
Logic Diagram: Selecting the Right Building Block
The following diagram illustrates the decision tree for selecting the appropriate indole building block based on synthetic requirements.
Caption: Decision matrix for selecting the optimal 5-bromoindole building block based on synthetic constraints.
Experimental Workflow: Suzuki-Miyaura Coupling
The 5-bromo position is universally used for Palladium-catalyzed cross-coupling. The following diagram outlines the catalytic cycle and critical control points for these specific substrates.
Caption: Catalytic cycle for Suzuki coupling at the C5 position. Note that C3-electron withdrawing groups (esters) facilitate oxidative addition.
Part 4: Experimental Protocols
Protocol A: Orthogonal Deprotection (Methyl vs. tert-Butyl)
Objective: To demonstrate the selective cleavage of the ester group depending on the building block chosen.
1. Acidic Cleavage (For tert-Butyl Ester)
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve tert-butyl 5-bromo-1H-indole-3-carboxylate (1.0 eq) in DCM (0.1 M).
-
Add TFA (10-20 eq) dropwise at 0°C.
-
Warm to room temperature and stir for 2-4 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Yield: Typically >90% quantitative conversion to the carboxylic acid.
-
2. Basic Saponification (For Methyl Ester)
-
Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water, Methanol.
-
Procedure:
-
Dissolve methyl 5-bromo-1H-indole-3-carboxylate (1.0 eq) in THF/MeOH/H₂O (3:1:1 ratio, 0.1 M).
-
Add LiOH·H₂O (3.0 eq) in one portion.
-
Stir at room temperature for 4-12 hours. (Heating to 50°C may be required for sterically hindered substrates).
-
Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[1][2]
-
Yield: Typically 85-95%.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (General)
Applicable to all three alternatives (t-Bu, Me, Nitrile, Azaindole).
-
Reagents: 5-Bromoindole derivative (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Procedure:
-
Charge a reaction vial with the 5-bromoindole derivative, boronic acid, and K₂CO₃.
-
Add solvent system and degas with Nitrogen for 10 minutes.
-
Add Pd catalyst under Nitrogen flow. Seal the vial.
-
Heat to 90°C for 12 hours.
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexanes/EtOAc). Note: For 7-azaindoles, coordination to Pd can reduce yields; increasing catalyst loading to 0.1 eq or using SPhos ligands is recommended.
-
References
-
Indole Applications in Medicinal Chemistry: Source: Vertex AI Search (Patent CN102558017A & BenchChem App Notes). Context: 5-Bromoindole is a primary intermediate for synthesizing kinase inhibitors and melatonin derivatives. URL:
-
Suzuki Coupling in Water (Green Chemistry): Source: RSC Publishing, 2021. Context: Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water without N-protection.[3] URL:
-
Orthogonal Protection Strategies: Source: Thieme Connect / Organic Chemistry Portal. Context: Detailed analysis of acid-labile (t-butyl) vs base-labile (methyl/ethyl) orthogonal sets. URL:
-
7-Azaindole Synthesis and Solubility: Source: ChemicalBook & NIH PubMed. Context: 5-Bromo-7-azaindole synthesis, crystal structure, and solubility improvements over standard indoles. URL:
-
Reactivity of 5-Cyano vs 5-Bromo Indoles: Source: BenchChem Comparative Analysis.[4] Context: Electronic effects of electron-withdrawing groups (EWG) at C5 and C3 on electrophilic aromatic substitution. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Interpreting the mass fragmentation patterns of tert-Butyl 5-bromo-1H-indole-3-carboxylate derivatives
Executive Summary
In the high-throughput synthesis of indole-based therapeutics, the tert-butyl 5-bromo-1H-indole-3-carboxylate (TB-5BIC ) scaffold is a privileged intermediate. Its utility lies in the orthogonal protection of the carboxylic acid and the functionalizable bromine handle at the C5 position. However, its mass spectrometric behavior differs significantly from methyl or ethyl analogs due to the lability of the tert-butyl group.
This guide provides a definitive comparison of the fragmentation patterns of TB-5BIC against its methyl ester analog. We analyze the specific ionization pathways, provide m/z calculations, and offer a validated LC-MS/MS protocol for structural confirmation.
Key Finding: Unlike methyl esters which fragment via radical losses or methoxy cleavage, TB-5BIC exhibits a signature "Isobutylene Elimination" pathway (
Structural Analysis & Isotopic Signatures
Before analyzing fragmentation, the operator must validate the precursor ion using the unique isotopic signature of bromine.
The Bromine Doublet
Bromine exists naturally as two stable isotopes:
-
Diagnostic Rule: If the molecular ion (
or ) does not show two peaks of approximately equal intensity separated by 2 Da, the sample does not contain the intact 5-bromoindole core.
Precursor Ion Calculation (ESI+)
For TB-5BIC (
| Isotope | Calculation | m/z ( |
| 296.03 | ||
| 298.03 |
Mechanism of Fragmentation[2][3][4][5]
The fragmentation of TB-5BIC in Collision-Induced Dissociation (CID) is thermodynamically driven by the stability of the leaving groups.
Primary Pathway: Isobutylene Elimination
Unlike methyl esters, the tert-butyl ester possesses
-
A
-hydrogen transfers to the carbonyl oxygen via a six-membered transition state.[2][3] -
Neutral Loss: Isobutylene (
, 56 Da) is expelled. -
Product: The protonated carboxylic acid cation (
240/242).
Secondary Pathway: Decarboxylation
The resulting carboxylic acid is often vibrationally excited and undergoes rapid decarboxylation.
-
Neutral Loss: Carbon Dioxide (
, 44 Da). -
Product: The 5-bromoindole cation (
196/198).
Comparative Stability: Methyl Ester Analog
The Methyl 5-bromo-1H-indole-3-carboxylate (M-5BIC ) lacks the
Comparative Data: TB-5BIC vs. Methyl Analog
The following table contrasts the observed MS/MS behavior.
| Feature | TB-5BIC (tert-Butyl Ester) | M-5BIC (Methyl Ester) |
| Formula | ||
| Precursor ( | 296.0 | 254.0 |
| Primary Fragment | 240.0 (Loss of 56 Da) | 223.0 (Loss of 31 Da) |
| Mechanism | Isobutylene Elimination (Rearrangement) | |
| Collision Energy (CE) | Low (10–15 eV) | High (25–35 eV) |
| Base Peak (High CE) | 196.0 (5-Bromoindole core) | 196.0 (5-Bromoindole core) |
| Diagnostic Utility | Confirms labile ester protection | Confirms robust ester protection |
Experimental Protocol: Validated LC-MS/MS Workflow
Objective: Confirm identity of TB-5BIC in a crude reaction mixture.
Instrument Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[6]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the t-butyl group).
-
Collision Gas: Argon.
Step-by-Step Procedure
-
Sample Prep: Dilute sample to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Direct Infusion/Injection: Inject 5 µL onto a C18 column (or direct infusion at 10 µL/min).
-
Full Scan (MS1): Scan range m/z 100–400.
-
Checkpoint: Look for the 296/298 doublet. If you see predominantly 240/242, your source temperature is too high (>350°C) or cone voltage is too high, causing in-source fragmentation.
-
-
Product Ion Scan (MS2): Select m/z 296.0 as the precursor.
-
Ramp Collision Energy (CE) from 5 eV to 40 eV.
-
-
Data Analysis:
-
At 10 eV , observe the emergence of m/z 240 (Acid).
-
At 25 eV , observe the dominance of m/z 196 (Decarboxylated core).
-
Visualization of Pathways[4]
Fragmentation Pathway Diagram
The following diagram illustrates the specific mass losses for the
Figure 1: Step-wise fragmentation pathway of TB-5BIC (79Br isotopologue) showing characteristic neutral losses.
Identification Decision Tree
Use this logic flow to interpret your spectral data.
Figure 2: Decision tree for the structural confirmation of TB-5BIC derivatives.
References
-
McLafferty Rearrangement Mechanisms
-
Isotopic Abundance & Pattern Analysis
-
Indole Fragmentation Studies
-
Ester Fragmentation Comparisons
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Esters). Link
-
Sources
- 1. theexamformula.co.uk [theexamformula.co.uk]
- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Understanding the McLafferty Rearrangement: A Key Reaction in Mass Spectrometry - Oreate AI Blog [oreateai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. isca.me [isca.me]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
